N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
CAS No.: 896290-08-7
Cat. No.: VC4400176
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896290-08-7 |
|---|---|
| Molecular Formula | C21H17N3O3S |
| Molecular Weight | 391.45 |
| IUPAC Name | N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H17N3O3S/c1-28(26,27)17-6-4-5-15(13-17)21(25)22-16-11-9-14(10-12-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | VOKHDENQNNPJKL-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Introduction
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is a complex organic compound that belongs to the benzodiazole class, featuring a benzodiazole moiety attached to a phenyl group and a methanesulfonylbenzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activity and interactions with various biological targets.
Synthesis and Preparation Methods
The synthesis of compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide typically involves multi-step reactions. For related benzodiazole derivatives, common methods include:
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Reactants: Starting materials often involve benzodiazole precursors and aromatic amines.
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Reaction Conditions: Reactions are typically carried out under mild conditions with appropriate catalysts or reagents to facilitate coupling reactions.
Table 1: General Antimicrobial Activity of Benzimidazole Derivatives
| Compound | MIC (µM) Against Bacterial Strains | MIC (µM) Against Fungal Strains |
|---|---|---|
| N1 | 1.27 (B. subtilis), 5.08 (S. aureus) | 1.27 (C. albicans) |
| N8 | 1.43 (E. coli) | 2.86 (A. niger) |
| N22 | 2.60 (K. pneumoniae) | 2.60 (A. niger) |
Table 2: Anticancer Activity of Benzimidazole Derivatives
| Compound | IC50 (µM) Against HCT116 Cell Line |
|---|---|
| N9 | 5.85 |
| N18 | 4.53 |
These tables illustrate the potential biological activities of related compounds, though specific data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide is not available.
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